molecular formula C19H29BO4 B1532506 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 620595-02-0

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No. B1532506
M. Wt: 332.2 g/mol
InChI Key: DOMGDCPSUQNREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester. It is also known as 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound involves a boronic ester group attached to a phenyl ring, which is further attached to a dioxolane ring . The exact structure could not be retrieved from the search results.


Chemical Reactions Analysis

The boronic ester functional groups in this compound make it suitable for Suzuki cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Scientific Research Applications

Polymer Synthesis and Fluorescence

A notable application of this compound is in polymer synthesis. Fischer et al. (2013) utilized similar complexes for initiating Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polyfluorenes, when converted into amphiphilic block copolymer, form nanoparticles with high fluorescence emission, potentially useful for bioimaging and sensing applications (Fischer, Baier, & Mecking, 2013).

Crystal Structure Analysis

The compound's molecular structure and crystallography have been extensively studied. Coombs et al. (2006) investigated a similar compound's structure using X-ray diffraction, providing insights into its molecular configuration, which is essential for understanding its chemical reactivity and potential applications in materials science (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been explored in various studies. Huang et al. (2021) discussed the synthesis of similar compounds and their structural confirmation through spectroscopic techniques, enhancing our understanding of such compounds' chemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Application in H2O2 Detection

The derivative 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane has been used in sensing applications, specifically for hydrogen peroxide detection in living cells. This highlights the potential of such compounds in biomedical applications, such as in diagnostic assays and therapeutic monitoring (Nie, Sun, Zhao, Miao, & Ni, 2020).

Material Science and Nanotechnology

Compounds related to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in synthesizing materials for potential applications in nanotechnology and material science. Das et al. (2015) synthesized novel derivatives that could be intermediates for materials used in technologies like LCD displays and possibly in treating neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-9-11-14(12-10-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMGDCPSUQNREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Citations

For This Compound
3
Citations
G Sorohhov, C Yi, M Grätzel… - Beilstein journal of …, 2015 - beilstein-journals.org
Two new photosensitizers featured with a cyanoacrylic acid electron acceptor (A) and a hybrid electron donor (D) of cyclopentadithiophene and dithiafulvenyl, either directly linked or …
Number of citations: 12 www.beilstein-journals.org
V Leandri, R Ruffo, V Trifiletti… - European Journal of …, 2013 - Wiley Online Library
A new multidonor and multianchoring asymmetric tribranched organic photosensitizer (ie, TB‐PT) for dye‐sensitized solar cells containing three different (D–π–D, D–π 1 –A, and D–π 2 …
S Ren, A Habibi, P Ni, Y Zhang, A Yassar - Materials, 2023 - mdpi.com
Many optoelectronic applications require organic semiconductor (OSC) materials with high electron affinity. In this work, a series of novel acceptor–donor–acceptor (A–D–A) materials …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.